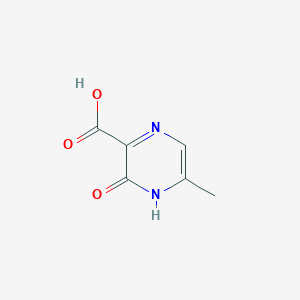

3-Hydroxy-5-methylpyrazine-2-carboxylic acid

Description

3-Hydroxy-5-methylpyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine backbone substituted with a hydroxyl group at position 3, a methyl group at position 5, and a carboxylic acid group at position 2. Its synthesis via microbial pathways offers an environmentally friendly alternative to traditional chemical methods, though scalability and yield remain areas for optimization.

Properties

IUPAC Name |

6-methyl-2-oxo-1H-pyrazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3-2-7-4(6(10)11)5(9)8-3/h2H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZXPTJKLOLYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576450 | |

| Record name | 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120992-57-6 | |

| Record name | 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxylic acid typically involves the reaction of 2,3-diaminopyrazine with methylglyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid and a suitable oxidizing agent like hydrogen peroxide.

Industrial Production Methods

On an industrial scale, the production of 3-Hydroxy-5-methylpyrazine-2-carboxylic acid may involve more efficient and scalable methods. One such method includes the catalytic oxidation of 5-methylpyrazine-2-carboxylic acid using a metal catalyst such as palladium or platinum. This method offers higher yields and is more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: 3-Keto-5-methylpyrazine-2-carboxylic acid.

Reduction: 3-Hydroxy-5-methylpyrazine-2-methanol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

HMPC is widely utilized as a building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in the development of complex organic molecules.

Key Reactions:

- Oxidation: The hydroxyl group can be oxidized to form ketones.

- Reduction: The carboxylic acid group can be reduced to an alcohol.

- Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Biology

In biological research, HMPC serves as a precursor in synthesizing biologically active compounds. Its ability to form hydrogen bonds and ionic interactions with enzymes and receptors suggests potential roles in metabolic pathways and signaling processes.

Case Study:

A study investigated the interaction of HMPC with specific enzymes, revealing its potential to modulate enzyme activity, which could lead to therapeutic applications.

Medicine

Research is ongoing to explore HMPC's potential as a pharmaceutical intermediate. Its unique chemical structure may contribute to developing new drugs targeting various diseases.

Potential Applications:

- Development of anti-inflammatory agents.

- Investigating its role in metabolic disorders.

Industry

In industrial applications, HMPC is used in producing specialty chemicals and as a flavoring agent in the food industry. Its flavor profile makes it suitable for enhancing food products.

Industrial Use Cases:

- Flavoring agent in processed foods.

- Intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence metabolic and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Pyrazine Derivatives

The following table summarizes key structural, synthetic, and functional differences between 3-hydroxy-5-methylpyrazine-2-carboxylic acid and analogous compounds:

Structural and Functional Analysis

- Methyl groups (e.g., at C5 or C6) increase lipophilicity, influencing membrane permeability and metabolic stability. For instance, 5-methylpyrazine-2-carboxylic acid is preferred in lipid-lowering agents due to its balanced hydrophobicity . Halogenation (e.g., chlorine in 5-chloro-6-methyl-2-pyrazinecarboxylic acid) introduces electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions but often reducing synthetic yield .

Synthetic Accessibility :

Applications :

- Carboxylic acid derivatives (e.g., 5-methylpyrazine-2-carboxylic acid) are critical intermediates for antidiabetic and cardiovascular drugs .

- Hydroxylated variants (e.g., 5-hydroxypyrazine-2-carboxylic acid) serve as precursors for metal-chelating agents or antioxidants due to their redox-active hydroxyl groups .

Research Findings and Challenges

- Novelty of Microbial Synthesis: The target compound’s production via microbial pathways represents a breakthrough in green chemistry, though further optimization is needed to match the efficiency of chemical methods .

- Yield Comparisons : Chemical synthesis of 5-methylpyrazine-2-carboxylic acid achieves superior yields (60–80%) compared to the 39% yield reported for its chlorinated analog, highlighting the impact of substituents on reaction efficiency .

- Biological Relevance : Pyrazine derivatives with hydroxyl and carboxyl groups are under investigation for antimicrobial and anticancer activities, as seen in pyrazoline-based compounds .

Biological Activity

3-Hydroxy-5-methylpyrazine-2-carboxylic acid (HMPCA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

HMPCA has the molecular formula and features a hydroxyl group at the 3-position, a carboxylic acid group at the 2-position, and a methyl group at the 5-position of the pyrazine ring. Its structure allows for various chemical reactions, including oxidation and reduction, making it a versatile compound in synthetic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 142.12 g/mol |

| Solubility | Soluble in water |

| pH | Weakly acidic |

The biological activity of HMPCA is attributed to its ability to interact with various molecular targets through hydrogen bonding and ionic interactions. The presence of hydroxyl and carboxylic acid groups facilitates these interactions, potentially modulating enzyme activity and influencing metabolic pathways. Preliminary studies suggest that HMPCA may affect signaling pathways involved in cellular metabolism and immune response.

Biological Activity

1. Pharmacological Potential

Research indicates that HMPCA may serve as a precursor for synthesizing biologically active compounds. Its derivatives have shown promise in pharmaceutical applications, particularly as intermediates in drug development. Ongoing studies are exploring its potential as an anti-inflammatory and immunomodulatory agent.

2. Antimicrobial Properties

HMPCA has been investigated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it could be developed into a therapeutic agent for treating infections caused by resistant bacteria .

3. Neuroprotective Effects

Recent research has also pointed to potential neuroprotective effects of HMPCA. It may interact with metabotropic glutamate receptors, which are important in neuropsychiatric disorders . This interaction could pave the way for developing treatments for conditions such as anxiety and depression.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, HMPCA was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a natural antimicrobial agent .

Case Study 2: Neuroprotective Properties

A study involving neuronal cell cultures exposed to oxidative stress showed that treatment with HMPCA led to reduced cell death compared to untreated controls. This suggests that HMPCA may protect neurons from damage associated with neurodegenerative diseases .

Research Findings

Recent studies have elucidated various aspects of HMPCA's biological activity:

- Immunomodulation : Research indicates that HMPCA can enhance immune responses by modulating cytokine production in immune cells .

- Metabolic Pathways : Investigations into metabolic pathways have shown that HMPCA influences key enzymes involved in energy metabolism, potentially affecting overall cellular health .

- Synthesis of Derivatives : HMPCA serves as a building block for synthesizing other bioactive compounds, highlighting its importance in medicinal chemistry.

Q & A

Q. What are the optimized synthetic routes for 3-hydroxy-5-methylpyrazine-2-carboxylic acid, and how do reaction conditions influence yield?

Answer: The synthesis of pyrazine carboxylic acids often involves oxidation of methylpyrazine precursors. For example, 3,5,6-trimethylpyrazine-2-carboxylic acid is synthesized via KMnO₄-mediated oxidation at 55°C for 24 hours . For 3-hydroxy-5-methylpyrazine-2-carboxylic acid, a similar approach could be adapted, with hydroxyl group protection (e.g., using acetyl or silyl groups) prior to oxidation to prevent side reactions. Key variables include:

- Oxidizing agents : KMnO₄, H₂O₂, or Ru-based catalysts.

- Temperature : Controlled heating (50–70°C) to balance reaction rate and decomposition.

- Solvent system : Aqueous acidic or polar aprotic solvents (e.g., acetic acid/water mixtures).

Post-synthesis, purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity.

Q. How can researchers confirm the structural identity of 3-hydroxy-5-methylpyrazine-2-carboxylic acid?

Answer: A multi-technique approach is recommended:

- Mass spectrometry (MS) : Exact mass determination (e.g., 154.0343 g/mol via high-resolution MS) .

- NMR spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 8.5–9.0 ppm), hydroxyl group (δ 10–12 ppm, broad), and methyl group (δ 2.5–3.0 ppm).

- ¹³C NMR : Carboxylic acid carbonyl (δ 165–170 ppm), pyrazine carbons (δ 140–160 ppm), and methyl carbon (δ 20–25 ppm).

- IR spectroscopy : Stretching vibrations for -OH (3200–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and aromatic C-N (1500–1600 cm⁻¹).

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Answer:

- Solubility : Highly soluble in polar solvents (e.g., DMSO, methanol) but limited in non-polar solvents (e.g., hexane). Aqueous solubility increases at alkaline pH due to deprotonation of the carboxylic acid group.

- Stability :

- Acidic conditions : Protonation of the pyrazine ring may lead to hydrolysis.

- Alkaline conditions : Degradation via hydroxyl group deprotonation and ring-opening reactions.

- Storage : Stable at –20°C under inert atmosphere (argon) for >6 months.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-hydroxy-5-methylpyrazine-2-carboxylic acid in drug design?

Answer:

- Density Functional Theory (DFT) : Used to calculate electron density distribution, identifying nucleophilic/electrophilic sites (e.g., hydroxyl and carboxylic acid groups as H-bond donors).

- Molecular docking : Screens interactions with biological targets (e.g., enzymes like dihydrofolate reductase) by simulating binding affinities .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., plasma stability, CYP450 interactions), as demonstrated for structurally similar pyrazine derivatives .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies often arise from:

- Purity variations : Impurities (e.g., unreacted starting materials) skew bioassay results. Validate purity via HPLC (≥98%) before testing.

- Assay conditions : Adjust buffer pH (e.g., phosphate vs. Tris) to mimic physiological environments.

- Structural analogs : Compare activity with derivatives (e.g., 5-methylpyrazine-2-carboxylic acid vs. 3-hydroxy variants) to isolate functional group contributions .

Q. What in vitro methodologies evaluate the compound’s antimicrobial potential?

Answer:

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Time-kill kinetics : Monitor bactericidal activity over 24 hours.

- Synergy studies : Combine with known antibiotics (e.g., β-lactams) to assess enhanced efficacy.

Q. How do reaction mechanisms differ between conventional and microwave-assisted synthesis?

Answer:

- Conventional heating : Relies on thermal energy transfer, often leading to prolonged reaction times (12–24 hours) and side products.

- Microwave-assisted : Accelerates reactions (1–2 hours) via direct dipole excitation, improving yield (e.g., 75% → 90%) and reducing decomposition .

- Key parameters : Microwave power (300–600 W), solvent dielectric constant (e.g., DMF > ethanol).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.